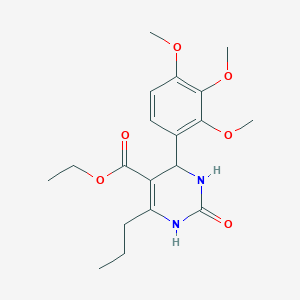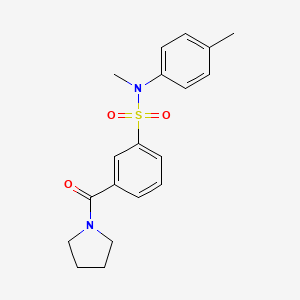![molecular formula C26H38N4O4 B5202110 N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}, commonly known as HMBU, is a chemical compound used in scientific research. It is a urea derivative that has been found to have various biochemical and physiological effects. The purpose of
作用机制
HMBU acts as a positive allosteric modulator of the GABA(A) receptor by binding to a site on the receptor that is distinct from the site where GABA binds. This binding enhances the receptor's response to GABA, leading to an increase in the inhibitory neurotransmission mediated by the GABA(A) receptor. This increase in inhibitory neurotransmission has been found to have various physiological effects, such as sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
HMBU has been found to have various biochemical and physiological effects, such as sedation, anxiolysis, and anticonvulsant activity. These effects are mediated by the enhancement of inhibitory neurotransmission mediated by the GABA(A) receptor. HMBU has also been found to have analgesic properties, which may be due to its ability to enhance the activity of opioid receptors.
实验室实验的优点和局限性
HMBU has several advantages for lab experiments, including its ability to enhance the activity of the GABA(A) receptor, which is a key target for many drugs used in the treatment of various neurological and psychiatric disorders. HMBU is also relatively easy to synthesize and has a low toxicity profile. However, HMBU has some limitations, including its limited solubility in water, which may make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on HMBU. One area of interest is the development of new drugs that target the GABA(A) receptor using HMBU as a lead compound. Another area of interest is the investigation of the role of the GABA(A) receptor in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Finally, there is interest in the development of new methods for synthesizing HMBU and other urea derivatives with similar properties.
合成方法
HMBU can be synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenethylamine with hexanedioyl dichloride to form N,N'-1,6-hexanediylbis[N-(4-methoxyphenyl)ethyl]urea. The second step involves the reduction of the resulting product with sodium borohydride to form HMBU.
科学研究应用
HMBU has been used in various scientific research applications, including as a tool for studying the function of the GABA(A) receptor, which is a neurotransmitter receptor in the brain. HMBU has been found to be a positive allosteric modulator of the GABA(A) receptor, which means that it enhances the receptor's response to the neurotransmitter GABA. This property of HMBU has been used to study the role of the GABA(A) receptor in various physiological processes, such as sleep, anxiety, and memory.
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[6-[2-(4-methoxyphenyl)ethylcarbamoylamino]hexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O4/c1-33-23-11-7-21(8-12-23)15-19-29-25(31)27-17-5-3-4-6-18-28-26(32)30-20-16-22-9-13-24(34-2)14-10-22/h7-14H,3-6,15-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQAVPFJSZKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCCCCCNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Hexane-1,6-diylbis{3-[2-(4-methoxyphenyl)ethyl]urea} | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5202027.png)
![4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)
![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B5202082.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)


![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)